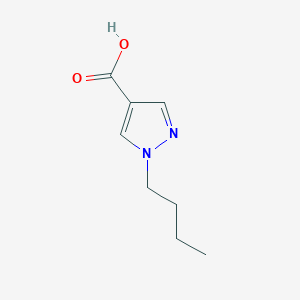

1-Butyl-1h-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazole compounds.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents.

Major Products Formed:

Oxidation: Pyrazole derivatives with various functional groups.

Reduction: Substituted pyrazoles with different alkyl or aryl groups.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Chemical Properties and Structure

1-Butyl-1H-pyrazole-4-carboxylic acid has the molecular formula C8H11N2O2 and a molecular weight of 169.19 g/mol. The compound features a pyrazole ring with a butyl group at the first position and a carboxylic acid at the fourth position, which contributes to its reactivity and biological activity.

Chemistry

This compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new materials and chemical compounds.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Acts as a precursor for synthesizing more complex heterocyclic compounds. |

| Organic Reactions | Involved in various organic transformations due to its functional groups. |

Biology

In biological research, this compound is utilized for developing bioactive molecules, particularly enzyme inhibitors and receptor modulators.

| Biological Application | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways, impacting cellular functions. |

| Bioactive Molecules | Serves as a scaffold for creating compounds with potential therapeutic effects. |

Medicine

The potential therapeutic properties of this compound are being explored in drug development.

| Medical Application | Description |

|---|---|

| Anticancer Activity | Exhibits antiproliferative effects on cancer cell lines, influencing cell signaling pathways. |

| Anti-inflammatory Properties | Investigated for its ability to modulate inflammatory responses in biological systems. |

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals.

| Industrial Application | Description |

|---|---|

| Agrochemicals | Functions as an intermediate in synthesizing herbicides and fungicides. |

| Specialty Chemicals | Employed in creating chemicals with specific properties for various applications. |

Case Study 1: Anticancer Properties

Research indicates that this compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound affects the mitogen-activated protein kinase (MAPK) signaling pathway, leading to reduced cell growth and increased apoptosis.

Case Study 2: Enzyme Inhibition

In biochemical assays, this compound has been shown to inhibit key enzymes involved in oxidative phosphorylation, which can alter energy metabolism within cells. This inhibition suggests potential applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

- 1-Methyl-1H-pyrazole-4-carboxylic acid

- 1-Ethyl-1H-pyrazole-4-carboxylic acid

- 1-Propyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a butyl group at the 1-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H10N2O\ |

| Molecular Weight | 142.17 g/mol |

| CAS Number | 113100-46-2 |

The primary biological activity of this compound is attributed to its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, this compound disrupts ATP production, which can have various downstream effects on cellular metabolism and energy homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives of pyrazole compounds have shown IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound, and assessed their COX inhibitory activities. The results indicated that many compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

- Toxicological Assessments : Toxicity studies have been performed to evaluate the safety of these compounds in vivo. For example, acute oral toxicity tests indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in mice, suggesting low toxicity.

- Pharmacological Applications : The compound has been investigated as a potential drug candidate for various therapeutic applications due to its unique structural features and biological activities. Its ability to modulate metabolic pathways makes it a candidate for further exploration in pharmacology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related pyrazole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Lacks butyl group | Different antimicrobial profile |

| 1-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid at the 5-position | Varies in reactivity and potential applications |

| 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid | Contains bromine substituent | Enhanced efficacy in specific biological contexts |

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-butylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |

InChI Key |

MBIUCJBODNXVHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C=N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.